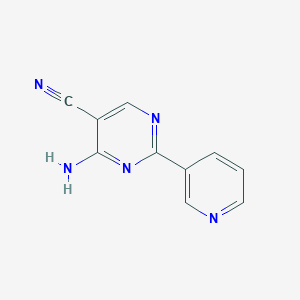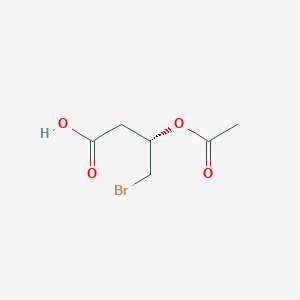
(3S)-3-acetyloxy-4-bromobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-acetyloxy-4-bromobutanoic acid is an organic compound with a molecular formula of C6H9BrO4. This compound is characterized by the presence of an acetyloxy group attached to the third carbon and a bromine atom attached to the fourth carbon of a butanoic acid backbone. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-acetyloxy-4-bromobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybutanoic acid.
Acetylation: The hydroxyl group on the third carbon is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-acetyloxybutanoic acid.
Bromination: The final step involves the bromination of the fourth carbon using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of 3-hydroxybutanoic acid are acetylated using acetic anhydride in industrial reactors.
Controlled Bromination: The bromination step is carefully controlled to ensure high yield and purity, often using continuous flow reactors to manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-acetyloxy-4-bromobutanoic acid undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-bromobutanoic acid.
Reduction: The compound can be reduced to form 3-acetyloxybutanoic acid by removing the bromine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substitution: 3-acetyloxy-4-hydroxybutanoic acid, 3-acetyloxy-4-aminobutanoic acid.
Hydrolysis: 3-hydroxy-4-bromobutanoic acid.
Reduction: 3-acetyloxybutanoic acid.
Scientific Research Applications
(3S)-3-acetyloxy-4-bromobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving acylation and bromination.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (3S)-3-acetyloxy-4-bromobutanoic acid involves its interaction with various molecular targets:
Acetylation: The acetyloxy group can transfer an acetyl group to other molecules, affecting their function and activity.
Bromination: The bromine atom can participate in substitution reactions, altering the chemical properties of the compound it reacts with.
Comparison with Similar Compounds
(3S)-3-acetyloxy-4-bromobutanoic acid can be compared with similar compounds such as:
(3S)-3-acetyloxy-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
(3S)-3-hydroxy-4-bromobutanoic acid: Lacks the acetyloxy group, resulting in different chemical behavior and applications.
(3S)-3-acetyloxybutanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of an acetyloxy group and a bromine atom, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
(3S)-3-acetyloxy-4-bromobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNWBFHMUEPNO-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)

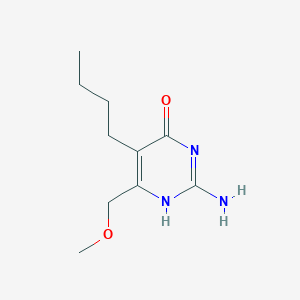




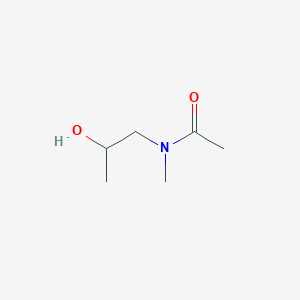

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)
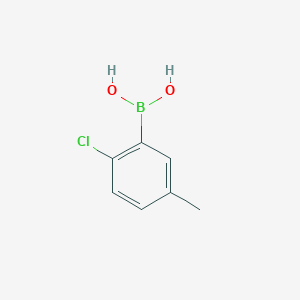
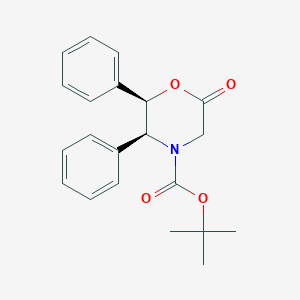
![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
